4-(4-Bromothiophen-2-yl)pyrrolidine-3-carbonitrile
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Overview
Description
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9BrN2S and its molecular weight is 257.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidines and thiophenes are often used in medicinal chemistry to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidines and thiophenes can also vary widely. They can interact with their targets in many ways, such as by binding to a specific site on a protein, altering its function .
Biochemical Pathways
Pyrrolidines and thiophenes can affect many different biochemical pathways. The specific pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetics of pyrrolidines and thiophenes, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the specific structure of the compound and the route of administration .
Result of Action
The molecular and cellular effects of pyrrolidines and thiophenes can vary widely, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of pyrrolidines and thiophenes can be influenced by many environmental factors, including pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c10-7-1-9(13-5-7)8-4-12-3-6(8)2-11/h1,5-6,8,12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBLMOGXBWQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.